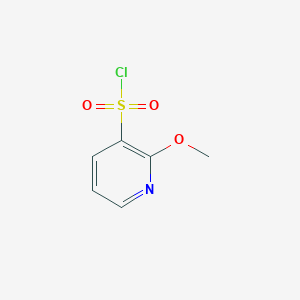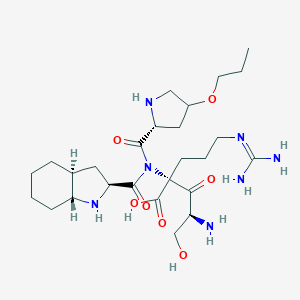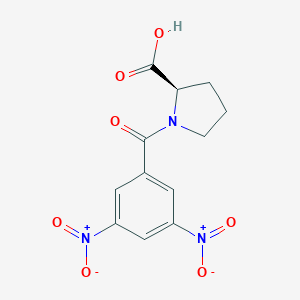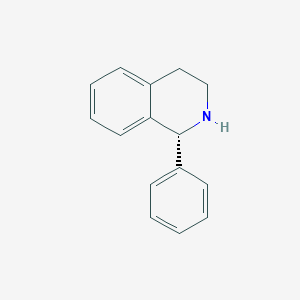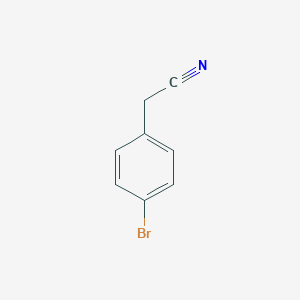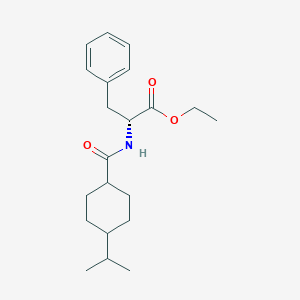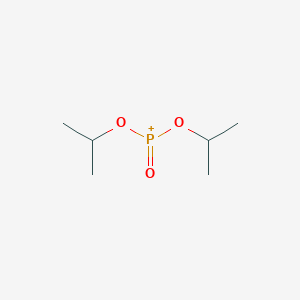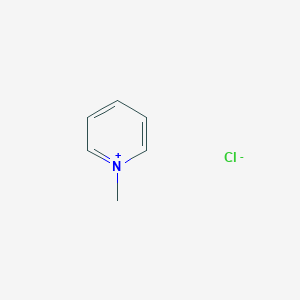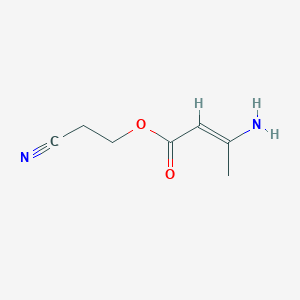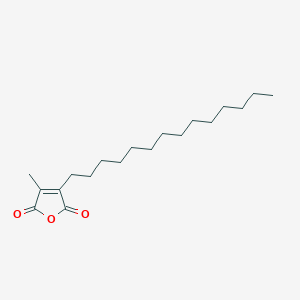
3-Methyl-4-tetradecyl-2,5-furandione
Übersicht
Beschreibung
“2,5-Furandione, 3-methyl-” is also known as Citraconic anhydride, α-Methylmaleic anhydride, Citraconic acid anhydride, Methylmaleic anhydride, Monomethylmaleic anhydride, 2-Methylmaleic anhydride, 3-Methylmaleic anhydride, Maleic anhydride, methyl-, Anhydrid kyseliny citrakonove . Its molecular formula is C5H4O3 and its molecular weight is 112.0835 .
Molecular Structure Analysis
The molecular structure of “2,5-Furandione, 3-methyl-” is available as a 2D Mol file .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Furandione, 3-methyl-” is 112.0835 .Wissenschaftliche Forschungsanwendungen
Inhibition of Ras Protein Farnesyltransferase
Chaetomellic Acid A Anhydride has been identified as a potent inhibitor of Ras protein farnesyltransferase . This enzyme is involved in the post-translational modification of the Ras protein, which plays a crucial role in cell signaling and growth. By inhibiting this enzyme, Chaetomellic Acid A Anhydride can potentially be used to control abnormal cell growth and proliferation, offering a promising approach for cancer research and therapy.
Synthesis of Bioactive Compounds
The compound has been utilized in the synthesis of bioactive molecules, particularly in the formation of indole derivatives . These derivatives are prevalent in natural products and pharmaceuticals, playing a significant role in cell biology and as potential treatments for various disorders, including cancer and microbial infections.
Marine-derived Fungal Metabolites
Research has shown that Chaetomellic Acid A Anhydride can be derived from marine fungi, which are known to produce a wide array of bioactive indole alkaloids . These alkaloids have diverse structures and bioactivities, making them potential lead compounds in pharmaceutical research.
Catalysis in Organic Synthesis
The compound’s reactivity has been harnessed in catalytic processes, particularly in nickel-catalyzed reactions . These reactions are important for incorporating carbon dioxide into organic molecules, which is not only environmentally beneficial but also crucial for developing novel synthetic pathways in organic chemistry.
Polymer Crosslinking Agent
Due to its reactive anhydride groups, Chaetomellic Acid A Anhydride can act as a crosslinking agent in polymers . This application enhances the mechanical strength and thermal stability of polymer networks, making it valuable in materials science and engineering.
Antimicrobial Activity
Some studies suggest that derivatives of Chaetomellic Acid A Anhydride exhibit selective antimicrobial activity . This property can be leveraged to develop new antimicrobial agents, particularly against resistant strains of bacteria and other pathogens.
Neurological Research
Indole alkaloids derived from Chaetomellic Acid A Anhydride may interact with serotonin receptors, regulating neural activity . This interaction suggests potential research value in targeting neurological disorders associated with serotonin receptors, such as depression and anxiety.
Environmental Chemistry
The compound’s ability to react with carbon dioxide has implications for environmental chemistry . By facilitating the conversion of CO2 into useful organic compounds, Chaetomellic Acid A Anhydride contributes to carbon capture and utilization strategies, helping to mitigate the impact of greenhouse gases.
Eigenschaften
IUPAC Name |
3-methyl-4-tetradecylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXAAHDAKIGAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471140 | |
| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-tetradecyl-2,5-furandione | |
CAS RN |
150240-39-4 | |
| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



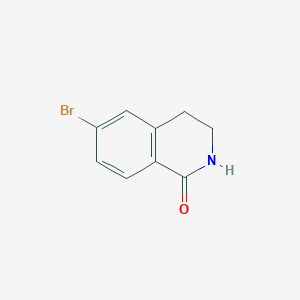
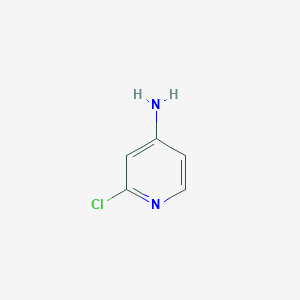
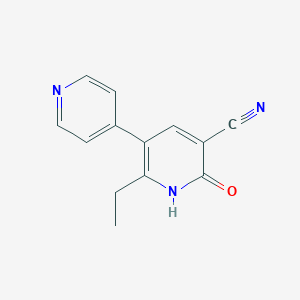
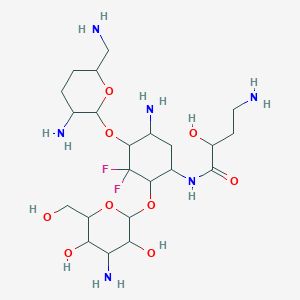
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
